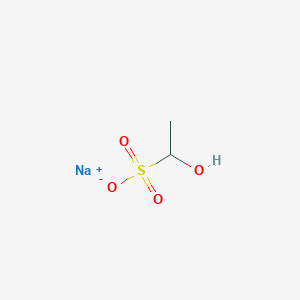
sodium;1-hydroxyethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sarcosine methyl ester hydrochloride . It is a derivative of sarcosine, which is a natural amino acid derivative found in muscles and other body tissues. Sarcosine methyl ester hydrochloride is commonly used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sarcosine methyl ester hydrochloride can be synthesized through the esterification of sarcosine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Sarcosine is reacted with methanol in the presence of hydrochloric acid to form sarcosine methyl ester.
Purification: The resulting ester is purified through recrystallization or distillation to obtain sarcosine methyl ester hydrochloride in its pure form.
Industrial Production Methods
In industrial settings, the production of sarcosine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of sarcosine and methanol are reacted in the presence of hydrochloric acid.
Continuous Purification: The ester is continuously purified using industrial-scale recrystallization or distillation techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Sarcosine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form sarcosine and methanol.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Reduction: The ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Substitution: Requires nucleophilic reagents such as amines or thiols.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces sarcosine and methanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Forms the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Sarcosine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of sarcosine methyl ester hydrochloride involves its interaction with various molecular targets and pathways:
Metabolism: It is metabolized to sarcosine, which plays a role in the synthesis and degradation of glycine.
Enzyme Interaction: Sarcosine can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Cellular Effects: It influences cellular processes such as protein synthesis and energy production.
Vergleich Mit ähnlichen Verbindungen
Sarcosine methyl ester hydrochloride can be compared with other similar compounds such as:
Glycine methyl ester hydrochloride: Similar in structure but derived from glycine instead of sarcosine.
Alanine methyl ester hydrochloride: Another amino acid ester with different properties and applications.
Proline methyl ester hydrochloride: A cyclic amino acid ester with unique structural features.
Uniqueness
Sarcosine methyl ester hydrochloride is unique due to its specific structure and properties, which make it suitable for various research applications. Its ability to undergo diverse chemical reactions and its role in amino acid metabolism distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
sodium;1-hydroxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDZQGXAHZVGPL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














